

Application Notes and Protocols for Radiochemical Analysis of Strontium-90 in Water

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Compound of Interest

Compound Name: Strontium-90

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This document provides detailed application notes and protocols for the radiochemical analysis of **Strontium-90** (^{90}Sr) in water samples. **Strontium-90** is a significant fission product with a long half-life of approximately 28.8 years, and its chemical similarity to calcium allows for its incorporation into biological systems, posing a health risk.^[1] Accurate and reliable quantification of ^{90}Sr in water is crucial for environmental monitoring, nuclear facility oversight, and ensuring the safety of water resources.

The methodologies outlined below cover sample preparation, radiochemical separation, and subsequent measurement of ^{90}Sr activity. These protocols are designed to be adaptable for various water matrices, from drinking water to more complex environmental samples.

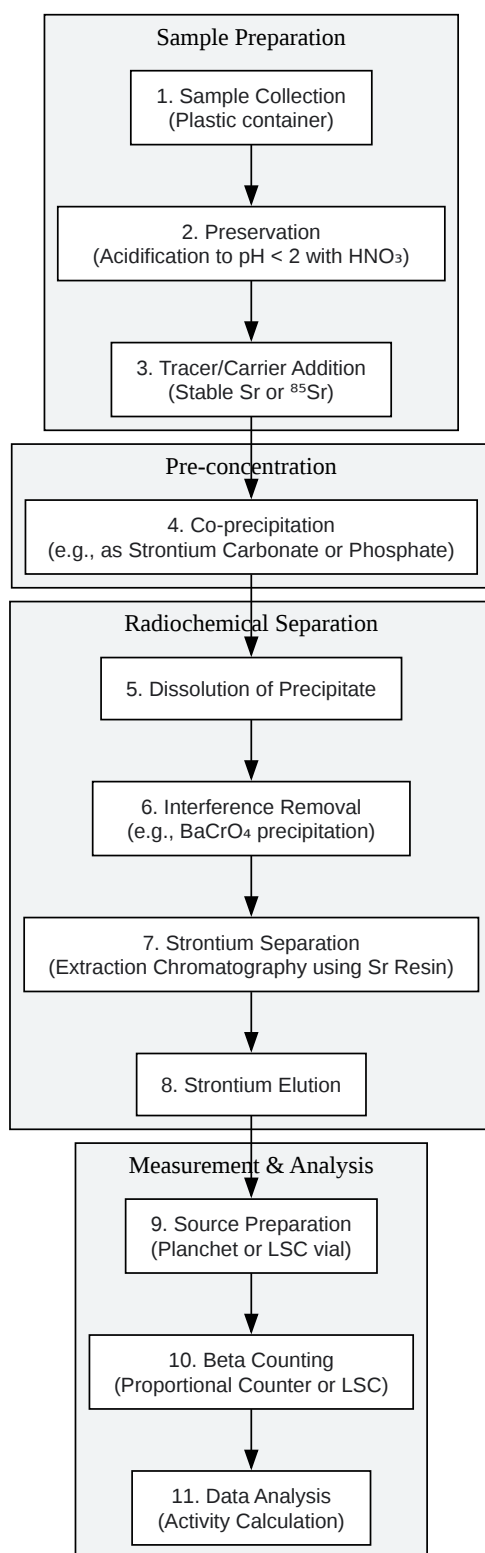
Quantitative Data Summary

The following table summarizes key quantitative parameters from various established methods for ^{90}Sr analysis in water, providing a comparative overview of their performance.

Parameter	Method 1: EPA Method 905.0 (Modified)	Method 2: Extraction Chromatography (Sr Resin)	Method 3: Co-precipitation & Y-90 Separation
Analyte	Total Radiostrontium (^{90}Sr + ^{89}Sr), ^{90}Sr	^{90}Sr	^{90}Sr (via ^{90}Y)
Typical Sample Volume	0.5 - 2 Liters[2][3]	0.5 - 1 Liter[1][4]	up to 50 Liters[5]
Detection Limit	~2 pCi/L (0.074 Bq/L) for ^{90}Sr [3]	0.1 Bq/m ³ (surface water)[5]	Varies with sample size and counting time
Chemical Recovery	Typically >70%	85 - 93%[1]	80 - 90% (for Sr precipitation)[5]
Analysis Time	>24 hours (due to ^{90}Y ingrowth)	Rapid (can be <8 hours)	>14 days (for $^{90}\text{Sr}/^{90}\text{Y}$ equilibrium)[5]
Instrumentation	Gas-Flow Proportional Counter	Liquid Scintillation Counter, Gas-Flow Proportional Counter, or Cherenkov Counter	Low-Background Beta Counter
Key Interferences	Calcium, Barium-140, Radium isotopes[3]	Tetravalent radionuclides (e.g., Pu, Np, Ce), Barium-140, Potassium-40	Other trivalent radionuclides that may co-extract with Yttrium

Experimental Workflow

The general workflow for the radiochemical analysis of **Strontium-90** in water involves several key stages, from sample collection to final activity calculation. The following diagram illustrates a typical procedural flow.



General Workflow for Strontium-90 Analysis in Water

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Caption: A generalized workflow for the radiochemical analysis of **Strontium-90** in water samples.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the key experiments involved in the analysis of **Strontium-90** in water.

Protocol 1: Sample Preparation and Pre-concentration by Carbonate Co-precipitation

This protocol is a common first step for concentrating strontium from a large volume water sample.

1. Materials and Reagents:

- Water sample (typically 1 Liter)
- Concentrated Nitric Acid (HNO_3)
- Strontium carrier solution (e.g., 10 mg/mL Sr^{2+})
- Sodium Carbonate (Na_2CO_3) solution (1 M)
- Ammonium Hydroxide (NH_4OH)
- pH indicator or pH meter
- Beakers, hot plate, centrifuge, and centrifuge tubes

2. Procedure:

- Measure 1 liter of the water sample into a beaker.
- If the sample has not been preserved, acidify to $\text{pH} < 2$ with concentrated HNO_3 .
- Add a known amount of stable strontium carrier solution to the sample. This is crucial for determining the chemical yield of the procedure.

- Heat the sample to near boiling on a hot plate.
- Add 1 M Sodium Carbonate solution while stirring to precipitate strontium carbonate.
- Adjust the pH to >8 with ammonium hydroxide to ensure complete precipitation.
- Continue to heat and stir for approximately one hour to promote crystal growth.
- Allow the precipitate to settle, then centrifuge the sample to collect the carbonate precipitate.
- Discard the supernatant. The precipitate now contains the concentrated strontium from the original sample.

Protocol 2: Strontium Separation using Extraction Chromatography (Sr Resin)

This protocol describes the separation and purification of strontium from interfering radionuclides using a strontium-selective extraction chromatographic resin.

1. Materials and Reagents:

- Pre-concentrated sample precipitate from Protocol 1
- Concentrated Nitric Acid (HNO_3)
- 8 M Nitric Acid
- 3 M Nitric Acid / 0.05 M Oxalic Acid solution (for interference elution)
- 0.05 M Nitric Acid (for strontium elution)
- Sr specific extraction chromatography resin cartridges
- Vacuum box system (optional, for faster flow rates)

2. Procedure:

- Dissolve the carbonate precipitate from Protocol 1 in a minimal volume of concentrated HNO_3 . Evaporate to near dryness and then reconstitute in 8 M HNO_3 .
- Condition a Sr resin cartridge by passing 5-10 mL of 8 M HNO_3 through it.
- Load the dissolved sample solution onto the conditioned Sr resin cartridge. Strontium will be retained on the resin.
- Wash the cartridge with a small volume of 8 M HNO_3 to remove any remaining sample matrix.
- To remove potential interferences such as tetravalent actinides, rinse the cartridge with a solution of 3 M HNO_3 / 0.05 M Oxalic Acid.^[2]
- Elute the purified strontium from the cartridge using 0.05 M HNO_3 .^[2] Collect this eluate for source preparation and measurement.

Protocol 3: Source Preparation and Measurement by Gas-Flow Proportional Counting

This protocol details the final steps of preparing a sample for counting and its subsequent measurement.

1. Materials and Reagents:

- Purified strontium eluate from Protocol 2
- Stainless steel planchets
- Heat lamp or hot plate
- Low-background gas-flow proportional counter

2. Procedure:

- Transfer the strontium eluate to a tared stainless steel planchet.

- Carefully evaporate the solution to dryness under a heat lamp or on a low-temperature hot plate.
- Once dry, the planchet is weighed to determine the final mass of the strontium salt, which is used to calculate the chemical recovery.
- The prepared planchet is then placed in a low-background gas-flow proportional counter for beta particle counting.
- For ^{90}Sr , it is common to allow for the ingrowth of its daughter product, Yttrium-90 (^{90}Y), over a period of at least two weeks to reach secular equilibrium before counting.[5] Alternatively, if both ^{89}Sr and ^{90}Sr are present, a second count after a specific time interval can be used to differentiate their respective activities.
- The final activity of ^{90}Sr in the original water sample is calculated based on the net count rate, counting efficiency, chemical yield, sample volume, and decay corrections.

Considerations for Quality Control

To ensure the accuracy and reliability of the results, a robust quality control program should be implemented. This includes the regular analysis of method blanks, laboratory control samples (spikes), and duplicates. The use of certified reference materials is also recommended for method validation and ongoing performance verification. The chemical recovery should be monitored for each sample to correct for losses during the analytical process.

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